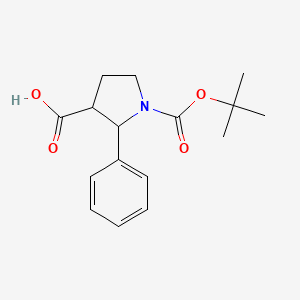

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

描述

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound features a five-membered pyrrolidine ring system with specific substitution patterns that define its three-dimensional structure. The compound possesses a molecular formula of C₁₆H₂₁NO₄ with a calculated molecular weight of 291.34 grams per mole, representing a complex heterocyclic structure incorporating both aromatic and aliphatic components. The pyrrolidine ring serves as the central scaffold, bearing a phenyl substituent at the 2-position and a carboxylic acid functional group at the 3-position, while the nitrogen atom is protected with a tert-butoxycarbonyl group.

The stereochemical configuration of this compound varies significantly depending on the specific isomer under consideration. Multiple stereoisomeric forms have been identified and characterized, including the (2S,3R), (2S,3S), and (2R,3R) configurations. Each stereoisomer exhibits distinct spatial arrangements of substituents around the asymmetric carbon centers, leading to different chemical and physical properties. The (2S,3R) isomer, identified with Chemical Abstracts Service number 2306246-66-0, demonstrates specific stereochemical requirements that influence its molecular interactions and conformational preferences. Similarly, the (2S,3S) configuration, bearing Chemical Abstracts Service number 870721-53-2, represents another well-characterized stereoisomeric form with distinct structural features.

The presence of multiple chiral centers in the pyrrolidine ring system results in significant stereochemical complexity, with each configuration displaying unique spatial arrangements that affect molecular recognition and biological activity. The tert-butoxycarbonyl protecting group adopts specific orientations relative to the pyrrolidine ring, influencing the overall molecular geometry and conformational flexibility. The phenyl substituent at the 2-position introduces additional steric considerations, creating distinct conformational preferences that are reflected in crystallographic and spectroscopic analyses.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with specific designations reflecting the stereochemical configuration of each isomer. The complete International Union of Pure and Applied Chemistry name incorporates stereochemical descriptors that precisely define the spatial arrangement of substituents around the pyrrolidine ring system. For the (2S,3R) stereoisomer, the systematic name is designated as (2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid, providing complete stereochemical and structural information.

The (2S,3S) configuration receives the systematic designation of (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid, distinguishing it from other stereoisomeric forms through specific stereochemical descriptors. Alternative nomenclature systems recognize this compound under various synonyms, including trans-1-tert-butoxycarbonyl-2-phenyl-pyrrolidine-3-carboxylic acid and 2-phenyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester. These alternative naming conventions reflect different approaches to describing the molecular structure while maintaining consistency with established chemical nomenclature principles.

Chemical identification systems assign unique registry numbers to distinguish between different stereoisomeric forms and ensure accurate compound identification across databases and literature sources. The parent compound structure, represented by Chemical Abstracts Service number 455955-08-5, encompasses the general structural framework without specific stereochemical designation. Additional registry numbers include 870721-53-2 for the (2S,3S) isomer and 2306246-66-0 for the (2S,3R) configuration, providing distinct identifiers for each stereoisomeric form.

International Chemical Identifier representations provide standardized structural descriptors that encode complete molecular information including stereochemistry, connectivity, and functional group arrangements. The International Chemical Identifier string for the (2S,3R) isomer reads as InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1, encoding the complete structural and stereochemical information.

X-ray Crystallographic Analysis

X-ray crystallographic investigations have provided detailed insights into the solid-state structure and conformational preferences of this compound and related derivatives. Comprehensive crystallographic analysis conducted on the compound reveals a characteristic butterfly-like conformation that reflects the inherent conformational preferences of the pyrrolidine ring system. The pyrrolidine ring adopts a marked half-chair conformation in the crystalline state, with specific dihedral angles and ring puckering parameters that define the three-dimensional structure.

Detailed crystallographic parameters demonstrate specific intermolecular interactions that govern crystal packing and stability. Hydrogen bonding patterns involving the carboxylic acid functionality create infinite chains within the crystal structure, with oxygen-hydrogen to oxygen interactions serving as primary structural organizing elements. These intermolecular hydrogen bonds exhibit specific geometric parameters including donor-acceptor distances and angular arrangements that optimize crystal packing efficiency and structural stability.

The crystallographic analysis reveals rotational disorder affecting the three methyl groups of the tert-butoxycarbonyl protecting group, indicating dynamic behavior within the crystal lattice. This disorder reflects the inherent flexibility of the tert-butyl substituent and its ability to adopt multiple orientations while maintaining overall crystal structure integrity. Symmetry considerations within the crystal lattice demonstrate specific space group assignments and unit cell parameters that define the periodic arrangement of molecules within the crystalline matrix.

Recent crystallographic studies have extended these investigations to include functionalized derivatives, providing additional structural insights into related compounds. X-ray crystallographic structure determination of 4-substituted derivatives has confirmed relative configurations and provided detailed geometric parameters for extended conjugated systems. These studies demonstrate consistent conformational preferences across the compound series while revealing subtle structural variations introduced by different substituent patterns.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural characterization of this compound through detailed examination of proton and carbon environments. Proton nuclear magnetic resonance spectra exhibit characteristic resonances that reflect the unique electronic environments of different molecular regions. The tert-butoxycarbonyl protecting group displays a distinctive singlet resonance at approximately 1.4 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl substituent. Pyrrolidine ring protons demonstrate complex multipicity patterns reflecting vicinal coupling interactions and conformational preferences within the five-membered ring system.

Phenyl substituent protons generate characteristic aromatic resonances in the 7.0-8.0 parts per million region, with specific coupling patterns that reflect substitution patterns and electronic effects. The carboxylic acid proton, when present in the spectrum, appears as a broad signal that may exchange with solvent under certain conditions. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through examination of carbon environments and chemical shift patterns that reflect electronic and steric influences throughout the molecular framework.

Correlation spectroscopy techniques, including gradient correlation spectroscopy, have been employed to establish connectivity patterns and confirm structural assignments. These two-dimensional nuclear magnetic resonance experiments provide definitive evidence for through-bond correlations that support proposed structural assignments and stereochemical configurations. Heteronuclear correlation experiments further enhance structural characterization by establishing carbon-proton connectivity patterns across the molecular framework.

Mass spectrometric analysis employs various ionization techniques to generate molecular ions and characteristic fragmentation patterns that support structural identification. Predicted collision cross section values have been calculated for different adduct ions, providing theoretical frameworks for ion mobility spectrometry applications. Electrospray ionization generates [M+H]⁺ ions at mass-to-charge ratio 192.10192 with predicted collision cross section of 142.0 square angstroms for related pyrrolidine carboxylic acid derivatives. Additional adduct formations include sodium and potassium complexes that exhibit distinct mass spectral characteristics and collision cross section values.

Conformational Analysis via Computational Methods

Computational conformational analysis employs sophisticated molecular modeling techniques to investigate the three-dimensional structural preferences and dynamic behavior of this compound. Three-dimensional conformer generation algorithms produce multiple low-energy conformations that represent accessible molecular geometries under ambient conditions. These computational studies reveal specific conformational preferences that reflect the balance between steric interactions, electronic effects, and intramolecular hydrogen bonding possibilities.

Density functional theory calculations provide detailed insights into electronic structure and energetic preferences for different conformational arrangements. These quantum mechanical approaches enable precise determination of bond lengths, bond angles, and dihedral angles that define the optimized molecular geometry. Comparative analysis of different stereoisomeric forms reveals distinct conformational preferences that reflect the influence of stereochemical configuration on overall molecular shape and flexibility.

Molecular dynamics simulations extend conformational analysis to include temperature effects and dynamic behavior over extended time scales. These computational approaches reveal conformational flexibility and identify preferred conformational states under physiologically relevant conditions. The pyrrolidine ring system demonstrates specific puckering preferences that are maintained across different conformational states while allowing for dynamic interconversion between related conformations.

Computational prediction of physicochemical properties includes LogP calculations that estimate lipophilicity and membrane permeability characteristics. Calculated LogP values of approximately 2.37 indicate moderate lipophilicity that suggests favorable pharmacokinetic properties for pharmaceutical applications. Polar surface area calculations predict membrane permeability and bioavailability characteristics, with calculated values of 67 square angstroms indicating appropriate balance between hydrophilic and lipophilic character.

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623629 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455955-08-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is the amino group in organic compounds. This compound, also known as a Boc-protected amino acid, is used as a protecting group in organic synthesis.

Mode of Action

The compound interacts with its target through a process known as protection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This process protects the amino group from unwanted reactions during subsequent steps in the synthesis.

Biochemical Pathways

The compound affects the synthesis pathway of organic compounds. By protecting the amino group, it allows for selective bond formation while minimizing competing reactions with reactive functional groups. This is particularly important in the synthesis of complex molecules where multiple reactive sites are present.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its structure and the nature of the Boc group. The Boc group is known for its stability, which could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a protected amino acid . This allows for selective reactions to occur at other sites in the molecule during subsequent steps in the synthesis. The Boc group can be removed later in the synthesis process using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of adding the Boc group to amines requires aqueous conditions and a base. Additionally, the removal of the Boc group requires the presence of strong acids. Therefore, the compound’s action, efficacy, and stability are highly dependent on the chemical environment.

生物活性

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid (Boc-2-Ph-Pyrrolidine) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

- CAS Number : 455955-08-5

- Purity : Typically around 95% .

The primary mechanism of action for Boc-2-Ph-Pyrrolidine involves its role as a protecting group for amino acids in organic synthesis. By protecting the amino group, it facilitates selective bond formation while minimizing unwanted reactions with other functional groups. This property is crucial in various synthetic pathways where precise control over reactivity is required.

Antimicrobial Properties

Research indicates that compounds similar to Boc-2-Ph-Pyrrolidine exhibit antimicrobial activity. For instance, certain carboxylic acids have been noted for their ability to inhibit microbial growth at lower concentrations than expected, suggesting potential applications as food preservatives. The efficacy of these compounds in inhibiting microbial growth can be attributed to their structural characteristics.

Anticancer Activity

While specific studies on Boc-2-Ph-Pyrrolidine's anticancer properties are scarce, related pyrrolidine derivatives have shown promising results in cancer research. For example, a study involving 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The study highlighted that modifications to the pyrrolidine structure could significantly enhance anticancer efficacy .

Study on Related Compounds

A comparative study on various pyrrolidine derivatives revealed that certain modifications could lead to enhanced biological activities. For example, compounds with phenyl substitutions exhibited varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can impact biological activity significantly .

| Compound | IC50 (μM) | Cell Line | Selectivity Index |

|---|---|---|---|

| Compound A | 0.6 ± 0.1 | RD Cells | 16.2 |

| Compound B | ≥100 | HeLa Cells | N/A |

| Compound C | 1.4 ± 0.2 | BxPC-3 Cells | N/A |

This table summarizes findings from a study assessing the antiproliferative effects of various compounds on different cancer cell lines .

科学研究应用

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the context of drug discovery for neurodegenerative diseases and pain management.

Case Study :

In a study focusing on the synthesis of novel analgesics, derivatives of this compound were synthesized and tested for their efficacy in pain relief. The results indicated that certain derivatives exhibited significant analgesic properties comparable to established pain medications .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives. Its tert-butoxycarbonyl (Boc) protecting group is widely used to protect amines during chemical reactions.

Data Table: Synthesis Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Synthesis of analgesics and neuroactive compounds | Novel analgesics from pyrrolidine |

| Organic Synthesis | Intermediate for synthesizing various pyrrolidine derivatives | Pyrrolidine-based pharmaceuticals |

| Chiral Synthesis | Used in the production of chiral intermediates | Chiral catalysts |

Chiral Catalysis

The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used as a chiral catalyst or ligand to produce enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety.

Case Study :

Research demonstrated that using this compound as a ligand in palladium-catalyzed reactions led to improved yields of chiral products, highlighting its effectiveness in asymmetric catalysis .

相似化合物的比较

Research and Application Context

- Synthetic Utility : The Boc group in all listed compounds ensures nitrogen protection during solid-phase peptide synthesis (SPPS). The target compound’s phenyl group may require optimized deprotection conditions to prevent side reactions .

- Biological Relevance: Aromatic substituents (e.g., phenyl, fluorophenyl) are common in drug design for π-π stacking interactions.

- Crystallography : Tools like SHELX and enantiomer analysis methods (e.g., Flack parameter ) are critical for resolving stereochemistry in these chiral compounds, particularly for derivatives with multiple stereocenters (e.g., 3-methyl or 5-methyl substituents).

准备方法

Cyclization and Formation of Pyrrolidine Core

- The pyrrolidine ring bearing the phenyl substituent is typically synthesized via cyclization reactions involving appropriate precursors such as amino acids or substituted pyrrolidines.

- A representative method involves reacting a precursor compound with ammonium salts under catalytic conditions to form the pyrrolidine ring system.

Catalytic Hydrogenation

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed to reduce intermediate compounds, such as 1-benzyl-3,3-dimethoxy-azetidine derivatives, to corresponding amines or lactams.

- Typical conditions: hydrogen pressure 0.1–0.5 MPa, temperature 60–80 °C, reaction time 6–10 hours.

- This step is crucial for removing protecting groups like benzyl and preparing the molecule for Boc protection.

Boc Protection of Amino Group

- The Boc group is introduced by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of an organic or inorganic base.

- Common bases include triethylamine, pyridine, or potassium carbonate.

- Reaction conditions: temperature 10–40 °C, reaction time 3–5 hours.

- The reaction is typically carried out in solvents such as methylene chloride or ethyl acetate.

- After the reaction, aqueous workup and organic extraction are performed, followed by drying and concentration to isolate the Boc-protected product.

Acidic Treatment and Crystallization

- Acidic conditions (e.g., citric acid, tartaric acid, or hydrochloric acid) are used to convert intermediates to lactams or to facilitate deprotection steps.

- The final compound is crystallized from solvents like hexane or ethyl acetate by heating and cooling cycles to improve purity and yield.

- Typical yields for the Boc-protected pyrrolidine derivatives range from 80% to 91%.

Representative Synthetic Route (Based on Patent CN111362852A)

| Step | Reaction Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization of precursor with ammonium salt to form 1-benzyl-3,3-dimethoxy-azetidine | DMF, potassium iodide, sodium carbonate, benzylamine; 50-100 °C, 6-12 h | 58 |

| 2 | Catalytic hydrogenation to remove benzyl group | Pd/C, ethanol, H2 (0.1-0.5 MPa), 60-80 °C, 6-10 h | 89 |

| 3 | Boc protection of amine | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 h | 91 |

| 4 | Acidic hydrolysis to form lactam | Citric acid aqueous solution, ethyl acetate, 20-40 °C, 3-4 h | 79 |

| 5 | Final Boc protection and crystallization | Boc anhydride, triethylamine, dichloromethane, 10-40 °C, 3-5 h; crystallization in hexane | 80-85 |

This sequence exemplifies the preparation of Boc-protected azetidinone derivatives, which are structurally related to pyrrolidine carboxylic acids and can be adapted for the target compound.

Alternative and Supporting Synthetic Approaches

- Oxidation of Hydroxyl Precursors : Some methods start from hydroxy-substituted azetidines or pyrrolidines, oxidizing the hydroxyl group to ketones before Boc protection. However, these methods may produce impurities and use environmentally unfriendly solvents.

- Use of Halide Catalysts : Sodium bromide, potassium bromide, sodium iodide, or potassium iodide catalyze cyclization reactions to improve yields and selectivity.

- Base and Acid Selection : Organic bases like triethylamine, pyridine, and inorganic bases such as potassium carbonate are used for Boc protection. Organic acids (tartaric, citric) and inorganic acids (HCl, sulfuric acid) facilitate hydrolysis and lactam formation.

Reaction Conditions and Parameters Summary

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature for cyclization | 50–100 °C | Controlled to avoid side reactions |

| Hydrogen pressure for catalytic hydrogenation | 0.1–0.5 MPa | Ensures efficient deprotection |

| Boc protection temperature | 10–40 °C | Mild conditions prevent decomposition |

| Reaction time | 3–12 hours | Depending on step and scale |

| Solvents | DMF, ethanol, methylene chloride, ethyl acetate | Selected for solubility and reactivity |

| Catalysts | Pd/C, halide salts (NaBr, KI) | For hydrogenation and cyclization |

| Bases | Triethylamine, pyridine, K2CO3 | For Boc protection |

| Acids | Citric acid, tartaric acid, HCl | For hydrolysis and lactam formation |

Research Findings and Yield Efficiency

- The described synthetic routes achieve overall yields typically above 80%, with individual step yields ranging from 58% (cyclization) to 91% (Boc protection).

- The use of palladium-catalyzed hydrogenation ensures clean removal of protecting groups with minimal byproducts.

- The choice of organic and inorganic bases and acids allows fine-tuning of reaction conditions for industrial scalability.

- The final product exhibits high purity (typically >95%) and can be crystallized for enhanced stability and handling.

Summary Table of Key Preparation Steps for 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrrolidine core formation | Precursor, ammonium salt, halide catalyst | DMF, 50-100 °C, 6-12 h | ~58 | Cyclization reaction |

| 2 | Hydrogenation | Pd/C, H2, ethanol | 0.1-0.5 MPa, 60-80 °C, 6-10 h | ~89 | Deprotection step |

| 3 | Boc protection | Boc anhydride, triethylamine | 10-40 °C, 3-5 h | ~91 | Amino group protection |

| 4 | Acidic hydrolysis | Citric acid, ethyl acetate | 20-40 °C, 3-4 h | ~79 | Lactam formation |

| 5 | Final crystallization | Hexane, ethyl acetate | 5-50 °C | 80-85 | Purification |

常见问题

Q. What are the key considerations for synthesizing 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions influence yield?

Synthesis typically involves multi-step reactions, such as palladium-catalyzed coupling followed by Boc protection. For example, palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol (40–100°C under inert atmosphere) are used in analogous reactions . Post-reaction, acidic hydrolysis (e.g., HCl/water at 93–96°C) removes protecting groups. Yield optimization requires strict control of temperature, solvent purity, and inert conditions to prevent side reactions like Boc-group cleavage or racemization.

Q. What safety protocols are critical when handling this compound?

GHS classifications indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Mandatory PPE includes nitrile gloves, EN 166-compliant eye protection, and lab coats. Work should occur in a fume hood with engineering controls to minimize aerosol formation. Contaminated gloves must be disposed of as hazardous waste .

Q. How is the Boc group utilized in protecting pyrrolidine derivatives, and what are its advantages?

The tert-butoxycarbonyl (Boc) group protects amines during synthesis, offering stability under basic conditions and ease of removal via acidic hydrolysis (e.g., HCl or TFA). Its steric bulk minimizes unwanted side reactions in multi-step syntheses, as seen in analogous piperidine and pyrrolidine derivatives .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- HPLC/MS : To confirm molecular weight (319.4 g/mol) and purity.

- NMR : For stereochemical assignment (e.g., distinguishing 2S,3R vs. 2R,3S configurations).

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in structurally similar tert-butyl-protected compounds .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3R vs. 2R,3S) impact reactivity and downstream applications?

Q. How can researchers resolve contradictions in reported synthetic yields for Boc-protected pyrrolidines?

Discrepancies often arise from variations in catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, or workup procedures. Systematic Design of Experiments (DoE) approaches, as applied in flow-chemistry optimizations, can identify critical parameters (e.g., temperature, reaction time) and interactions affecting yield . For example, tert-butanol’s polarity may enhance solubility of intermediates, reducing side-product formation .

Q. What strategies mitigate racemization during Boc deprotection?

Racemization risks increase under strongly acidic or prolonged conditions. Controlled hydrolysis using dilute HCl (1–2 M) at 0–5°C minimizes epimerization, as validated in analogous pyrrolidine-2-carboxylic acid derivatives . Monitoring by chiral HPLC ensures stereochemical integrity.

Q. How does the phenyl substituent at the 2-position influence the compound’s stability and reactivity?

The phenyl group introduces steric hindrance, slowing nucleophilic attacks at the pyrrolidine ring. However, it may also stabilize intermediates via π-π interactions during coupling reactions. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset at ~200°C, suggesting stability under typical reaction conditions .

Q. What are the implications of the compound’s logP and solubility for biological assays?

The Boc group increases hydrophobicity (predicted logP ~2.5), potentially limiting aqueous solubility. For in vitro studies, dimethylacetamide (DMA) or PEG-based co-solvents are recommended. Structure-activity relationship (SAR) studies on analogues reveal that esterification of the carboxylic acid improves membrane permeability .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Scale-up challenges include inefficient mixing and heat dissipation. Continuous-flow systems, as validated for diazomethane derivatives, enhance reproducibility and safety by enabling precise control of residence time and temperature . Catalyst recycling (e.g., immobilized Pd catalysts) and solvent recovery (e.g., tert-butanol distillation) improve cost-efficiency .

Data Contradictions and Validation

- Stereochemical Assignments : Conflicting configurations in older literature (e.g., CAS 149252-59-5 vs. 96314-29-3 ) highlight the need for modern spectroscopic validation.

- Yield Variability : Multi-lab comparisons suggest tert-butanol purity and Pd catalyst lot significantly impact reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。